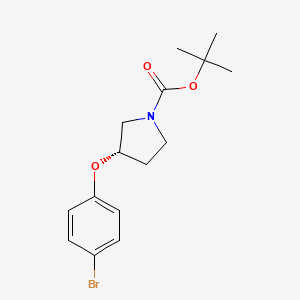
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate typically involves the reaction of 4-bromophenol with tert-butyl dimethylsilyl chloride to form 4-bromophenoxy-tert-butyldimethylsilane . This intermediate is then reacted with (3S)-3-hydroxy-1-pyrrolidinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinecarboxylate moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Bromophenoxy-tert-butyldimethylsilane: Shares the bromophenoxy group but differs in the rest of the structure.
Carbamic acid, N-[(1R)-2-(4-bromophenoxy)-1-methylethyl]-, 1,1-dimethylethyl ester: Similar in having the bromophenoxy group and tert-butyl ester.
Acetic acid, 2-(2-acetyl-4-bromophenoxy)-, 1,1-dimethylethyl ester: Contains the bromophenoxy group and tert-butyl ester but differs in the acetic acid moiety.
Uniqueness
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is unique due to its specific combination of the bromophenoxy group and the pyrrolidinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
特性
分子式 |
C15H20BrNO3 |
|---|---|
分子量 |
342.23 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChIキー |
GEXSUGHVUQJIHP-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















